molecular formula C8H4ClNOS B2589599 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 1909312-98-6

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B2589599
CAS No.: 1909312-98-6
M. Wt: 197.64
InChI Key: JYFYROGKTGLPQQ-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde (CAS 1909312-98-6) is a versatile chemical intermediate with the molecular formula C₈H₄ClNOS and a molecular weight of 197.64 . This compound is a valuable scaffold in medicinal chemistry and organic synthesis, particularly for constructing novel heterocyclic systems with potential biological activity. As a key building block, its aldehyde group allows for further functionalization through reactions such as condensations and nucleophilic additions, enabling the creation of diverse compound libraries . Research into analogous thieno[3,2-b]pyridine derivatives highlights their significance in developing antitumor agents, with some compounds demonstrating promising cell growth inhibition in various human cancer cell lines . Furthermore, structurally similar 4-morpholinylthieno[3,2-d]pyrimidine compounds have been investigated for their inhibitory effects on abnormal PI3K signaling pathways, suggesting potential applications in developing therapeutics for cancers such as breast cancer, prostate cancer, and glioma . Handling of this compound requires appropriate safety precautions. It carries the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling and storage information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYROGKTGLPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-98-6
Record name 5-chlorothieno[3,2-b]pyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiourea to form the thieno[3,2-b]pyridine core, followed by chlorination and formylation to introduce the chlorine and aldehyde groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions:

Reaction TypeConditionsProduct/ApplicationSource
AminationPd catalysis, aryl halide coupling5-Amino derivatives (kinase inhibitors)
HydrolysisAlkaline aqueous conditions5-Hydroxy-thienopyridine derivatives
Cross-Coupling (Suzuki)Pd(PPh₃)₄, aryl boronic acidsBiaryl analogs for drug discovery

Key Findings :

  • Palladium-catalyzed amination yields bioactive amines with PI5P4Kγ inhibition (IC₅₀ < 10 nM) .

  • Hydrolysis under basic conditions (e.g., Na₂CO₃) produces hydroxylated intermediates for further functionalization .

Aldehyde Group Reactivity

The aldehyde participates in condensation and redox reactions:

Schiff Base Formation

Reaction with primary amines yields imines, which are precursors to heterocyclic scaffolds:

  • Example : Condensation with 2-aminopyridine forms a Schiff base, cyclizing to pyrazolo[3,4-b]quinolines under acidic conditions .

Knoevenagel Condensation

Active methylene compounds (e.g., malononitrile) react with the aldehyde to form α,β-unsaturated derivatives:

  • Conditions : L-proline catalysis, ethanol, reflux.

  • Application : Synthesis of chromeno-pyridines with anti-tubercular activity (IC₅₀ = 3.7 μM) .

Oxidative Dimerization

Hypochlorite-mediated oxidation leads to stereoselective dimerization:

  • Conditions : Commercial bleach (NaOCl), ambient temperature.

  • Outcome : Cis-arranged dimer with two amino groups, showing potential as acetylcholinesterase inhibitors .

Mechanism :

  • Single-electron oxidation of the thienopyridine ring.

  • Radical coupling followed by rearomatization.

Cyclization Reactions

The aldehyde and chlorine groups facilitate intramolecular cyclization:

Cyclization PartnerConditionsProductBiological Activity
HydrazineEthanol, refluxPyrazolo[3,4-b]quinolin-3-amineAnticancer screening
Active methylenesL-proline, microwaveChromeno[3,2-c]pyridinesAntiviral (IC₅₀ = 0.9 μM)

Halogenation and Cross-Coupling

The chlorine atom enables palladium-catalyzed cross-coupling:

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines (yield: 82–95%) .

  • Suzuki-Miyaura : Biaryl synthesis for kinase inhibitor development (Kd = 7.1 nM for PI5P4Kγ) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Chlorothieno[3,2-b]pyridine derivatives have shown potential as anticancer agents. Research indicates that compounds containing this scaffold can inhibit specific kinases involved in cancer cell proliferation. For instance, a study highlighted the effectiveness of thienylpyrimidines, which include similar structural motifs, as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), crucial in cancer signaling pathways .

Neuroprotective Effects
The compound is also being investigated for neuroprotective properties. Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. The selective inhibition of PI5P4Kγ has implications for neuroprotection, as it is involved in cellular signaling related to neurodegeneration .

Antimicrobial Properties

Tuberculosis Inhibition
5-Chlorothieno[3,2-b]pyridine derivatives have been tested for their inhibitory action against Mycobacterium tuberculosis. In a study focused on heterocycles, compounds similar to 5-chlorothieno[3,2-b]pyridine were synthesized and evaluated for their antitubercular activity. Some exhibited significant inhibition rates comparable to established treatments like isoniazid .

Synthetic Applications

Building Blocks for Drug Development
The structural characteristics of 5-chlorothieno[3,2-b]pyridine make it a valuable building block in the synthesis of more complex molecules. Its reactivity allows for modifications that can enhance biological activity or selectivity towards specific targets in drug development .

Case Studies and Research Findings

Study/Reference Focus Findings
Patent US20220135586A1Pre-mRNA splicingIdentified compounds based on thieno[3,2-b]pyridine that enhance pre-mRNA splicing .
PMC9841522PI5P4Kγ InhibitionDeveloped potent inhibitors with implications for cancer therapy .
PMC9661889Antitubercular ActivityReported significant inhibition against tuberculosis with synthesized derivatives .

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Heterocycle Variants: Thiophene vs. Furan

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde (CID 154577605) replaces the thiophene ring with a furan, altering the heteroatom from sulfur to oxygen.

  • Molecular Formula: C₈H₄ClNO₂
  • Key Differences: The oxygen atom in furan reduces electron density compared to sulfur in thiophene, affecting reactivity in electrophilic substitutions.

Functional Group Analogues

5-Chlorothieno[3,2-b]pyridine-2-carboxylic Acid

  • Key Differences :
    • The carboxylic acid (-COOH) group replaces the aldehyde, enhancing hydrogen-bonding capacity but reducing electrophilicity.
    • Likely applications diverge toward salt formation or coordination chemistry rather than nucleophilic additions .

Substituent Variations

5-Chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine (Compound 37)

  • Molecular Formula : C₁₂H₇ClN₃S .
  • Key Differences: A methylpyridazine group replaces the aldehyde, enabling π-π stacking interactions in medicinal chemistry contexts. Synthesized via Suzuki coupling, highlighting the versatility of halogenated thienopyridines in cross-coupling reactions .

4-{5-Chlorothieno[3,2-b]pyridin-7-yl}morpholine

  • Molecular Formula : C₁₁H₁₁ClN₂OS ().

Aldehyde-Containing Heterocycles

2-Formylpyridine Thiosemicarbazone

  • Molecular Formula : C₇H₇N₃S.
  • Key Differences: The simpler pyridine core lacks the fused thiophene ring, reducing steric hindrance for metal chelation. Demonstrated iron and copper complexation, suggesting that 5-chlorothieno[3,2-b]pyridine-2-carbaldehyde may similarly act as a ligand in bioinorganic systems .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₈H₄ClNOS 197.64 Cl (C5), CHO (C2) Suzuki coupling, metal chelation
5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde C₈H₄ClNO₂ 197.58 Cl (C5), CHO (C2), furan ring Electrophilic substitutions
5-Chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine C₁₂H₇ClN₃S 260.72 Cl (C5), methylpyridazine (C2) Cross-coupling reactions
2-Formylpyridine thiosemicarbazone C₇H₇N₃S 165.22 CHO (C2), thiosemicarbazone Iron/copper complexation

Key Research Findings

  • Metal Chelation: The aldehyde group in this compound is hypothesized to form stable complexes with transition metals, analogous to 2-formylpyridine thiosemicarbazone’s iron and copper interactions .
  • Synthetic Flexibility: Halogenated thienopyridines participate efficiently in Suzuki-Miyaura couplings, enabling diverse functionalization (e.g., compound 37 in ) .
  • Heterocycle Impact : Replacing thiophene with furan alters electronic properties, which could influence drug metabolism or material science applications .

Biological Activity

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

This compound has the chemical formula C8_8H4_4ClNOS and is characterized by the presence of a thieno-pyridine structure with an aldehyde functional group. Its molecular structure contributes to its biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired thienopyridine framework. Recent advancements in synthetic methodologies have improved yields and purity levels, making it more accessible for biological testing .

Anticancer Activity

Research indicates that derivatives of thienopyridines, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human cancer cell lines. For instance, compounds structurally similar to this compound have shown significant growth inhibition against prostate cancer cell lines with IC50_{50} values in the low micromolar range (e.g., 2.08 µM) against PC-3 cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundPC-3 (Prostate)2.08CYP17 enzyme inhibition
Benzothieno[2,3-c]pyridinesMCF-7 (Breast)4.0 - 37.0Apoptosis induction
Other ThienopyridinesUO-31 (Renal)VariableCell cycle arrest and apoptosis

Enzyme Inhibition

One of the key mechanisms through which this compound exerts its anticancer effects is by inhibiting the CYP17 enzyme, which plays a crucial role in steroidogenesis and is implicated in prostate cancer progression. Studies have shown that compounds with similar thienopyridine structures can significantly reduce CYP17 activity, leading to decreased testosterone production in prostate cancer models .

Case Studies

  • Prostate Cancer Model : In a study utilizing a mouse model for prostate cancer, treatment with a thienopyridine derivative led to a marked reduction in tumor size and proliferation rates. The compound was found to be equipotent to established therapies like abiraterone in suppressing tumor growth by inhibiting CYP17 activity.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in PC-3 cells, indicating its potential to disrupt normal cell cycle progression and induce apoptosis.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of compounds similar to this compound have been evaluated in various studies. These compounds generally exhibit good oral bioavailability and metabolic stability, making them suitable candidates for further drug development. However, safety assessments indicate potential skin and eye irritation upon contact, necessitating careful handling during laboratory work .

Q & A

What are the optimal synthetic routes for 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde, and how can reaction yields be improved?

Answer:
The synthesis of this compound typically involves multi-step reactions, including halogenation, cyclization, and oxidation. For example, analogous thienopyridine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by sequential washing and purification steps to achieve >95% purity . Yield optimization can be achieved by:

  • Temperature control : Maintaining low temperatures during halogenation to minimize side reactions.
  • Catalyst selection : Using palladium catalysts for cross-coupling reactions to enhance regioselectivity.
  • Purification methods : Column chromatography or recrystallization to isolate the carbaldehyde derivative efficiently.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Answer:
Discrepancies between experimental NMR spectra and computational predictions often arise from solvent effects, conformational flexibility, or improper DFT functional selection. To address this:

  • Solvent correction : Apply explicit solvent models in DFT calculations (e.g., IEFPCM for DMSO or CDCl₃) .
  • Conformational sampling : Use molecular dynamics to identify dominant conformers contributing to spectral splitting .
  • Cross-validation : Compare with analogous compounds (e.g., 6-chloro-3-fluoro-pyridine-2-carbaldehyde) to validate chemical shifts .

What methodologies are recommended for assessing the purity of this compound?

Answer:
Purity assessment requires a combination of analytical techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against standards .
  • NMR spectroscopy : Analyze integration ratios for proton environments (e.g., aldehyde proton at ~10 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.58 for C₈H₃ClNOS) .

How does the fused thieno-pyridine ring system influence the compound’s reactivity in cross-coupling reactions?

Answer:
The fused ring system enhances electron-deficient character, making it reactive in:

  • Suzuki-Miyaura couplings : The chloro substituent at position 5 acts as a leaving group for palladium-catalyzed arylations .
  • Nucleophilic substitutions : The aldehyde group at position 2 facilitates condensation reactions with amines or hydrazines .
  • Electrophilic aromatic substitution : The sulfur atom in the thiophene ring directs electrophiles to specific positions (e.g., para to sulfur) .

What safety precautions are critical when handling this compound?

Answer:
Safety protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (Skin Irrit. 2, STOT SE 3) .
  • Ventilation : Use fume hoods to avoid inhalation (H315, H319) .
  • Waste disposal : Segregate halogenated waste and neutralize residues before disposal (P501) .

What biological activities have been reported for structurally similar thieno-pyridine derivatives?

Answer:
Analogous compounds (e.g., furo[2,3-c]pyridine-2-carbaldehyde) exhibit:

  • Antimicrobial activity : Inhibition of bacterial peptidoglycan synthesis via targeting penicillin-binding proteins .
  • Anticancer potential : Apoptosis induction in leukemia cells by modulating Bcl-2 family proteins .
  • Enzyme inhibition : Competitive binding to kinase ATP pockets (IC₅₀ < 1 µM in kinase assays) .

How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Electrophilic preference : The thiophene ring’s C3 position is more reactive due to lower LUMO energy (-1.8 eV vs. -1.5 eV for pyridine) .
  • Solvent effects : Polar solvents stabilize charge-separated intermediates, favoring substitution at the aldehyde-adjacent position .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:
Crystallization hurdles (e.g., low melting points, polymorphism) can be addressed by:

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation .
  • Derivatization : Co-crystallize with boronic acids to form stable Schiff base complexes .
  • Temperature gradients : Gradual cooling from 40°C to 4°C to grow single crystals .

How do substituent variations (e.g., fluoro vs. chloro) impact the compound’s electronic properties?

Answer:
Substituent effects are quantified via Hammett constants (σ):

  • Chloro (σₚ = 0.23) : Increases electrophilicity at the pyridine ring, enhancing reactivity in SNAr reactions.
  • Fluoro (σₚ = 0.06) : Reduces steric hindrance, improving solubility in polar aprotic solvents .
  • Methyl (σₚ = -0.17) : Electron-donating groups destabilize the LUMO, reducing cross-coupling efficiency .

What are the limitations of using this compound in large-scale reactions?

Answer:
Challenges include:

  • Scale-up purity : Aggregation during precipitation reduces yield; use continuous flow reactors for consistent mixing .
  • Thermal instability : Decomposition above 150°C necessitates low-temperature protocols .
  • Cost of catalysts : Palladium-based catalysts require ligand optimization (e.g., XPhos) to reduce loading to <1 mol% .

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